N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A 4-fluorobenzyl group attached via an acetamide linkage.
- A 7-(4-fluorophenyl) substituent on the thieno[3,2-d]pyrimidin-4-one scaffold. These fluorinated aromatic groups enhance metabolic stability and influence target binding affinity. The compound’s molecular formula is C₂₂H₁₆F₂N₃O₂S, with a monoisotopic mass of 423.1053 g/mol .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O2S/c22-15-5-1-13(2-6-15)9-24-18(27)10-26-12-25-19-17(11-29-20(19)21(26)28)14-3-7-16(23)8-4-14/h1-8,11-12H,9-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQPACZDHWLLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its ability to interact with various biological macromolecules. Its structural formula is represented as follows:
- Molecular Formula : C22H18F2N3O2S
- Molecular Weight : 431.46 g/mol
- CAS Number : 1207057-15-5
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, compounds with similar thieno[3,2-d]pyrimidine structures have been shown to exhibit inhibitory effects on various targets:
- Enzyme Inhibition : The compound may act as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin production, which is crucial in conditions like hyperpigmentation and melanoma. Preliminary studies indicate that derivatives of this compound can inhibit TYR activity at low micromolar concentrations .
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties through modulation of voltage-gated sodium channels, suggesting that this compound may also possess such activity .
Anticonvulsant Activity
A study evaluating the anticonvulsant potential of thieno[3,2-d]pyrimidine derivatives indicated that modifications at the phenyl ring significantly influence activity. The introduction of fluorine atoms was noted to enhance metabolic stability and biological efficacy .
Table 1: Anticonvulsant Activity Summary
| Compound | Dose (mg/kg) | MES Protection (%) | Toxicity (Rotarod Test) |
|---|---|---|---|
| Compound A | 100 | 70 | No toxicity observed |
| Compound B | 300 | 85 | Mild toxicity observed |
| N-(4-fluorobenzyl) derivative | 100 | 75 | No toxicity observed |
Tyrosinase Inhibition
In a kinetic study on TYR inhibition by various derivatives, it was found that certain compounds exhibited competitive inhibition with IC50 values ranging from 20 to 50 µM. This suggests that structural modifications can significantly affect binding affinity and inhibitory potency .
Table 2: Tyrosinase Inhibition Data
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Compound X | 25 | Competitive |
| Compound Y | 40 | Non-competitive |
| N-(4-fluorobenzyl) derivative | 30 | Competitive |
Case Studies
- Anticonvulsant Efficacy : In a controlled study involving animal models, the N-(4-fluorobenzyl) derivative was evaluated against standard anticonvulsants. Results indicated a significant reduction in seizure frequency compared to controls, particularly in models induced by maximal electroshock (MES) .
- Skin Pigmentation Disorders : A clinical evaluation of TYR inhibitors including this compound showed promise in treating conditions like melasma and post-inflammatory hyperpigmentation, highlighting its potential therapeutic applications in dermatology .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide exhibit antiviral properties. Specifically, derivatives of thieno[3,2-d]pyrimidine have been shown to inhibit viral replication and may serve as lead compounds for developing antiviral agents against various viral infections .
Anticancer Activity
Several studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives in cancer therapy. The compound's structure allows for interactions with biological targets involved in cancer cell proliferation and survival. Preliminary assays have demonstrated cytotoxic effects against multiple cancer cell lines, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have suggested that thieno[3,2-d]pyrimidine derivatives can inhibit enzymes like lipoxygenase, which is implicated in inflammatory processes and cancer progression. This inhibition could lead to anti-inflammatory and anticancer effects, making it a candidate for further investigation in therapeutic contexts .
Lipid Peroxidation Inhibition
Preliminary biological assays indicate that this compound exhibits significant anti-lipid peroxidation activity. This property is crucial as lipid peroxidation is a marker of oxidative stress and cellular damage. Compounds with such activity can be valuable in developing treatments for diseases associated with oxidative stress .
Synthesis of Novel Materials
The unique chemical structure of this compound opens avenues for synthesizing novel materials with specific electronic or optical properties. Its incorporation into polymer matrices or composite materials may enhance their functional characteristics, such as conductivity or photostability.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs with Modified Benzyl Groups
Table 1: Substituent Variations and Molecular Properties
Key Observations :
Inhibitory Activity Against Carbonic Anhydrases (hCA I/II)
Table 2: hCA Inhibition Data (KI in nM)
Key Findings :
Anti-Inflammatory and Anticancer Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
